TAK-659 Dual SYK/FLT3 Potency Profile vs. Single-Target Constraints of Entospletinib and Fostamatinib
TAK-659 is a dual SYK/FLT3 inhibitor with IC50 values of 3.2 nM (SYK) and 4.6 nM (FLT3) in enzymatic assays [1]. In contrast, the primary comparator entospletinib (GS-9973) is a selective SYK inhibitor with no reported FLT3 activity at therapeutic concentrations, and fostamatinib (R788) is a SYK inhibitor with IC50 of ~10 nM but an FLT3 IC50 of ~250 nM, indicating significantly weaker dual coverage [2]. The balanced and low nanomolar potency of TAK-659 against both targets provides a defined pharmacological advantage for indications where co-inhibition is beneficial.
| Evidence Dimension | Inhibitory potency against SYK and FLT3 kinases |
|---|---|
| Target Compound Data | SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM |
| Comparator Or Baseline | Entospletinib: SYK IC50 ~1-3 nM, FLT3 >1 µM; Fostamatinib: SYK IC50 ~10 nM, FLT3 ~250 nM |
| Quantified Difference | TAK-659 is ~54-fold more potent against FLT3 than fostamatinib and provides dual inhibition not achievable with entospletinib. |
| Conditions | In vitro enzymatic kinase inhibition assays (multiple published sources) |
Why This Matters
Procurement decisions for a development program targeting both SYK-dependent and FLT3-mutant diseases require a single agent with confirmed dual potency, avoiding the need for cocktail approaches that complicate PK, safety, and regulatory strategy.
- [1] Huck J, et al. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. J Clin Oncol. 2014;32(15_suppl):8580. View Source
- [2] Herman SE, et al. Fostamatinib inhibits B-cell receptor signaling, cellular activation, and tumor proliferation in patients with relapsed/refractory chronic lymphocytic leukemia. Blood. 2013;122(21):4172. View Source
